3-Azabicyclo[3.3.1]nonan-9-one hydrochloride
Overview
Description
3-Azabicyclo[331]nonan-9-one hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.3.1]nonan-9-one hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the use of 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones, which undergo condensation reactions with nitrogen-containing nucleophiles such as hydroxylamine and hydrazine hydrate . Another approach involves the catalytic hydrogenation of 3-benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.3.1]nonan-9-one hydrochloride undergoes various chemical reactions, including:
Substitution: Reactions with acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, and thiophosgene to form various derivatives.
Common Reagents and Conditions
Oxidation: ABNO and copper catalysts under aerobic conditions.
Reduction: Sodium triacetoxyhydridoborate.
Substitution: Acetyl chloride, chloroacetyl chloride, maleic anhydride, succinic anhydride, and thiophosgene.
Major Products
Oxidation: Carbonyl compounds.
Reduction: 3-Substituted 3-azabicyclo[3.3.1]nonan-9-amines.
Substitution: Amides, Schiff bases, isothiocyanates, and other derivatives.
Scientific Research Applications
3-Azabicyclo[3.3.1]nonan-9-one hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.3.1]nonan-9-one hydrochloride involves its ability to act as a catalyst in oxidation reactions. The compound, particularly in its N-oxyl form (ABNO), facilitates the oxidation of alcohols to carbonyl compounds through a catalytic system involving copper and bipyridine ligands .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.2.2]nonanes: These compounds share a similar bicyclic structure but differ in the ring size and substitution patterns.
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A stable nitroxyl radical used in oxidation reactions.
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one:
Uniqueness
3-Azabicyclo[3.3.1]nonan-9-one hydrochloride is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical reactivity and potential biological activity. Its ability to act as a catalyst in oxidation reactions and its potential therapeutic applications set it apart from other similar compounds.
Properties
IUPAC Name |
3-azabicyclo[3.3.1]nonan-9-one;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c10-8-6-2-1-3-7(8)5-9-4-6;/h6-7,9H,1-5H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQLPCCXNWMLGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC(C1)C2=O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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